4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline
Description
4-[(E)-2-(2,4-Dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline is a heterocyclic compound featuring a thieno[3,2-c]quinoline core fused with a dihydrothiophene ring. Key structural attributes include:
- Substituents: A 2,4-dichlorophenyl ethenyl group at position 4 and a trifluoromethoxy group at position 6.
- Molecular formula: C₂₅H₁₇Cl₂F₃NOS.
- Physical properties: Molecular weight of 450.38 g/mol, predicted density of 1.394 ± 0.06 g/cm³, and boiling point of 622.8 ± 55.0 °C .
The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the dichlorophenyl moiety may contribute to π-π stacking interactions in biological targets.
Properties
IUPAC Name |
4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Cl2F3NOS/c21-12-3-1-11(16(22)9-12)2-5-17-14-7-8-28-19(14)15-10-13(27-20(23,24)25)4-6-18(15)26-17/h1-6,9-10H,7-8H2/b5-2+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOSKPAZPSRBDCU-GORDUTHDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)C=CC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CSC2=C1C(=NC3=C2C=C(C=C3)OC(F)(F)F)/C=C/C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Cl2F3NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol, under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Substituent Effects on Physicochemical Properties
- Trifluoromethoxy (CF₃O) vs. Methoxy (OCH₃) : The CF₃O group in the target compound increases electronegativity and lipophilicity compared to methoxy-substituted analogs (e.g., compounds in and ). This enhances membrane permeability and resistance to oxidative metabolism .
- Halogen Effects: Chlorine: The 2,4-dichlorophenyl group in the target compound and ’s analog improves binding affinity to hydrophobic pockets in proteins (e.g., kinase inhibitors) . Fluorine: Fluorophenyl-substituted quinolines () exhibit altered electronic properties (e.g., increased dipole moments) and enhanced metabolic stability .
Research Findings and Implications
- Structural Uniqueness : The combination of CF₃O and dichlorophenyl ethenyl groups in the target compound distinguishes it from analogs with single halogen or simpler alkoxy substituents.
- Therapeutic Potential: While direct biological data for the target compound is lacking, structurally related compounds (e.g., ) suggest promise in antiplatelet, antimalarial, or kinase-targeted therapies.
- Synthetic Challenges : The trifluoromethoxy group may complicate synthesis compared to methoxy or fluorine substituents, requiring specialized reagents or protective strategies.
Biological Activity
The compound 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline is a member of the thienoquinoline family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
This compound features a complex structure characterized by:
- A thienoquinoline backbone.
- A trifluoromethoxy group that may enhance lipophilicity and biological activity.
- A dichlorophenyl substituent that could influence receptor interactions.
1. Anticancer Activity
Research has indicated that thienoquinoline derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds similar to 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline can induce apoptosis in various cancer cell lines by:
- Inhibiting cell proliferation.
- Inducing cell cycle arrest.
- Promoting reactive oxygen species (ROS) generation.
For instance, a study demonstrated that a related thienoquinoline compound inhibited the growth of breast cancer cells with an IC50 value in the low micromolar range, suggesting potential for further development as an anticancer agent .
2. Neuroprotective Effects
Thienoquinolines have also been studied for their neuroprotective effects. Specifically, they may act as acetylcholinesterase inhibitors, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. The inhibition of acetylcholinesterase leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission.
A related study found that certain derivatives exhibited IC50 values against acetylcholinesterase comparable to established drugs like donepezil . This suggests that our compound may also possess similar properties.
3. Antimicrobial Activity
Preliminary investigations into the antimicrobial activity of thienoquinolines have shown promising results against various bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, a thienoquinoline derivative demonstrated potent anticancer activity against human leukemia cells. The compound induced apoptosis through the mitochondrial pathway and was effective at concentrations lower than 10 µM .
Case Study 2: Neuroprotection in Alzheimer’s Models
A series of experiments conducted on transgenic mice models for Alzheimer’s disease showed that administration of a thienoquinoline derivative resulted in reduced amyloid plaque formation and improved cognitive function. Behavioral tests indicated enhanced memory retention compared to control groups .
Data Table: Biological Activities Summary
Q & A
Q. What are the recommended synthetic routes for preparing 4-[(E)-2-(2,4-dichlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Core Formation : Construct the dihydrothienoquinoline scaffold using cyclocondensation reactions, as demonstrated in analogous quinoline syntheses (e.g., cyclopropane-fused quinolines via nucleophilic addition ).
Ethenyl Introduction : Employ Heck coupling or Wittig reactions to introduce the (E)-ethenyl group. For example, palladium-catalyzed cross-coupling with 2,4-dichlorostyrene derivatives .
Trifluoromethoxy Functionalization : Install the 8-(trifluoromethoxy) group via nucleophilic substitution using trifluoromethyl hypofluorite (TFMO) or copper-mediated methods, as seen in fluorinated quinoline syntheses .
Key Considerations : Optimize reaction conditions (e.g., inert atmosphere for moisture-sensitive steps) and monitor stereoselectivity during ethenylation.
Q. How can the purity and structural integrity of the compound be validated?
- Methodological Answer :
- Chromatography : Use flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) for intermediate purification .
- Spectroscopy : Confirm structure via /-NMR (e.g., characteristic shifts for the ethenyl group at δ 6.5–7.5 ppm and CFO at δ 4.0–4.5 ppm) and high-resolution mass spectrometry (HRMS) .
- Crystallography : Single-crystal X-ray diffraction (as in , R factor = 0.032) resolves stereochemical ambiguities and validates the (E)-configuration .
Q. What solvent systems are optimal for recrystallizing this compound?
- Methodological Answer : Recrystallize from a mixed solvent system (e.g., dichloromethane/hexane or ethanol/water) to enhance crystal quality. For fluorinated quinolines, slow evaporation from dimethylformamide (DMF) has proven effective in obtaining diffraction-quality crystals .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethoxy group influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The strong electron-withdrawing effect of the trifluoromethoxy group deactivates the quinoline ring, necessitating rigorous activation conditions for further functionalization. For example:
- Suzuki Coupling : Use Pd(PPh) with arylboronic acids and elevated temperatures (80–100°C) to overcome electronic deactivation .
- Electrophilic Substitution : Direct nitration or halogenation requires Lewis acid catalysts (e.g., AlCl) due to reduced ring electron density .
Experimental Tip : Monitor reaction progress via TLC and adjust catalyst loading to minimize side reactions.
Q. What strategies are effective for analyzing the compound’s potential as a bioactive scaffold?
- Methodological Answer :
- QSAR Studies : Correlate substituent effects (e.g., Cl, CFO) with biological activity using computational tools (e.g., Gaussian for DFT calculations) .
- Molecular Docking : Screen against target proteins (e.g., bacterial topoisomerases) using AutoDock Vina. The dihydrothienoquinoline core may mimic DNA-intercalating motifs seen in fluoroquinolones .
- In Vitro Assays : Evaluate antimicrobial or antitumor activity via MIC (minimum inhibitory concentration) or MTT assays, referencing protocols for analogous quinoline derivatives .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., rotational barriers in the ethenyl group) by acquiring spectra at 298 K and 323 K .
- 2D Techniques : Use HSQC and NOESY to assign overlapping signals. For example, NOE correlations between the ethenyl protons and adjacent aromatic protons confirm spatial proximity .
- Cross-Validation : Compare with literature data for structurally similar compounds, such as 2,4-dichlorophenyl-substituted thienoquinolines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
